4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25ClN2O5 and its molecular weight is 444.91. The purity is usually 95%.
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Biological Activity
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one , with the CAS number 636991-97-4 , is a member of a class of pyrrole derivatives that have shown significant biological activity, particularly in cancer treatment. This article synthesizes current research findings regarding its biological activities, mechanisms, and potential therapeutic applications.
- Molecular Formula : C24H27ClN2O4
- Molecular Weight : 442.9352 g/mol
- SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C
Recent studies indicate that this compound exhibits its biological effects primarily through the inhibition of specific protein interactions involved in cell cycle regulation and apoptosis. Notably, it has been observed to interact with the Murine Double Minute 2 (MDM2) protein, which is a negative regulator of the tumor suppressor p53 . The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.
Anticancer Properties
-
In Vitro Studies :
- The compound has shown potent antiproliferative activity across various cancer cell lines, with reported IC50 values ranging from 0.15 to 0.24 μM in specific assays .
- It effectively induces apoptosis in cancer cells by activating p53 pathways and inhibiting tubulin polymerization, similar to established antitubulin agents .
- In Vivo Studies :
Pharmacodynamics
The pharmacodynamic profile reveals that the compound not only inhibits tumor growth but also enhances the expression of proteins involved in cell cycle regulation, such as p21 and p53, thereby reinforcing its anticancer efficacy .
Case Studies and Research Findings
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(14-5-8-16(30-3)9-6-14)19(22(28)23(26)29)21(27)15-7-10-18(31-4)17(24)13-15/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDUPSPDPQBLPQ-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.